Cas no 5333-45-9 (1,2,3,5-Tetramethoxybenzene)
1,2,3,5-Tetramethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,5-Tetramethoxybenzene
- Benzene,1,2,3,5-tetramethoxy-
- 1,2,3,5-tetramehoxybenzene
- 1,2,3,5-tetramethoxy-benzene
- 1,2,3,5-Tetramethoxy-benzol
- 1,2,4,5,6-tetramethoxybenzene
- 1,3,4,5-tetramethoxybenzene
- 1-Methoxy-2,4,6-trimethoxybenzene
- METHYL 2,3,5-TRIMETHOXYPHENYL ETHER
- DTXSID50967932
- OIHYPOOSWQXFMZ-UHFFFAOYSA-N
- CS-0363736
- 1,2,3,5-Tetramethoxybenzene, 98%
- 2X-5005
- SCHEMBL686849
- AKOS005087121
- NSC2408
- FT-0690800
- NSC-2408
- 5333-45-9
- 1,3,5-TETRAMETHOXYBENZENE
- G62838
-
- MDL: MFCD00017154
- Inchi: 1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3
- InChI Key: OIHYPOOSWQXFMZ-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC(=CC=1OC)OC)OC
Computed Properties
- Exact Mass: 198.08900
- Monoisotopic Mass: 198.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.1±0.1 g/cm3
- Melting Point: 38-42 °C(lit.)
- Boiling Point: 277.4±35.0 °C at 760 mmHg
- Flash Point: 205 °F
- Refractive Index: 1.483
- PSA: 36.92000
- LogP: 1.72100
- Solubility: Not determined
1,2,3,5-Tetramethoxybenzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
1,2,3,5-Tetramethoxybenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2,3,5-Tetramethoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01243-5g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 5g |
¥1838.0 | 2021-09-04 | ||
| TRC | T303205-1g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 1g |
$ 50.00 | 2022-06-02 | ||
| TRC | T303205-5g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 5g |
$ 160.00 | 2022-06-02 | ||
| TRC | T303205-10g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 10g |
$ 250.00 | 2022-06-02 | ||
| Ambeed | A570959-5g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 95+% | 5g |
$363.0 | 2025-02-21 | |
| eNovation Chemicals LLC | D505606-5g |
1,2,3,5-TetraMethoxybenzene |
5333-45-9 | 97% | 5g |
$670 | 2024-05-24 | |
| Matrix Scientific | 207214-5g |
1,2,3,5-Tetramethoxybenzene |
5333-45-9 | 5g |
$556.00 | 2023-09-11 | ||
| Key Organics Ltd | 2X-5005-1MG |
1,2,3,5-tetramethoxybenzene |
5333-45-9 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 2X-5005-5MG |
1,2,3,5-tetramethoxybenzene |
5333-45-9 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 2X-5005-10MG |
1,2,3,5-tetramethoxybenzene |
5333-45-9 | >90% | 10mg |
£48.00 | 2025-02-09 |
1,2,3,5-Tetramethoxybenzene Suppliers
1,2,3,5-Tetramethoxybenzene Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1,2,3,5-Tetramethoxybenzene
Recent Advances in the Study of 1,2,3,5-Tetramethoxybenzene (CAS: 5333-45-9) in Chemical Biology and Pharmaceutical Research
1,2,3,5-Tetramethoxybenzene (CAS: 5333-45-9) is a synthetic organic compound with a tetrasubstituted benzene ring structure, which has garnered increasing attention in chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its potential as a building block for drug discovery, its role in natural product synthesis, and its biological activities. This research brief aims to summarize the latest findings related to this compound, highlighting its significance in the field.
One of the key areas of interest is the use of 1,2,3,5-Tetramethoxybenzene as a precursor in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. Researchers modified the methoxy groups to introduce pharmacophores, resulting in compounds with significant COX-2 inhibitory activity. The study also highlighted the compound's favorable pharmacokinetic properties, making it a promising candidate for further optimization.
In addition to its synthetic applications, 1,2,3,5-Tetramethoxybenzene has been investigated for its intrinsic biological activities. A recent paper in Bioorganic & Medicinal Chemistry Letters reported its antioxidant properties, attributed to the electron-donating effects of the methoxy groups. The compound exhibited strong free radical scavenging activity in vitro, suggesting potential applications in oxidative stress-related diseases. Furthermore, molecular docking studies revealed interactions with key antioxidant enzymes, providing insights into its mechanism of action.
Another significant development is the exploration of 1,2,3,5-Tetramethoxybenzene in natural product synthesis. A 2024 study in Organic Letters detailed its use as a key intermediate in the total synthesis of a family of lignan natural products with reported anticancer activities. The researchers developed a concise synthetic route leveraging the compound's symmetry, which improved overall yield and scalability compared to traditional methods. This advancement could facilitate the production of these bioactive lignans for further pharmacological evaluation.
From a pharmaceutical formulation perspective, recent work has examined the physicochemical properties of 1,2,3,5-Tetramethoxybenzene. A 2023 publication in the International Journal of Pharmaceutics characterized its solubility, stability, and crystal structure. The study found that the compound exhibits good thermal stability and moderate aqueous solubility, which can be enhanced through salt formation or co-crystallization techniques. These findings are crucial for its potential development as an active pharmaceutical ingredient.
Looking forward, researchers are exploring the potential of 1,2,3,5-Tetramethoxybenzene derivatives in targeted drug delivery systems. Preliminary studies suggest that modifications to the methoxy groups can introduce functionality for conjugation with nanoparticles or antibodies, enabling site-specific delivery of therapeutic agents. This approach could address challenges related to drug solubility and tissue penetration while minimizing off-target effects.
In conclusion, recent research on 1,2,3,5-Tetramethoxybenzene (CAS: 5333-45-9) demonstrates its growing importance in chemical biology and pharmaceutical sciences. Its versatility as a synthetic building block, combined with its intrinsic biological activities and favorable physicochemical properties, positions it as a valuable compound for drug discovery and development. Future studies should focus on expanding its applications in medicinal chemistry and exploring its potential in emerging therapeutic areas.
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